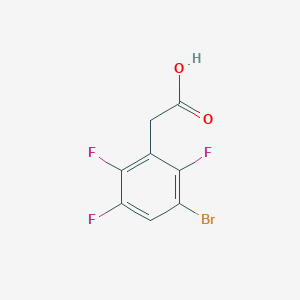

3-Bromo-2,5,6-trifluorophenylacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

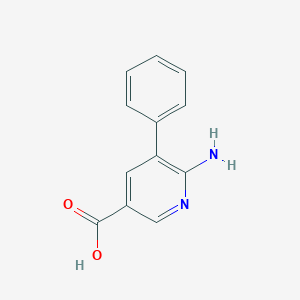

3-Bromo-2,5,6-trifluorophenylacetic acid is a chemical compound with the molecular formula C8H4BrF3O2 . It is a mono-constituent substance .

Molecular Structure Analysis

The molecular structure of 3-Bromo-2,5,6-trifluorophenylacetic acid has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .科学的研究の応用

Ligand Design and Functionalization

3-Bromo-2,5,6-trifluorophenylacetic acid derivatives are utilized in the design of specialized ligands. For instance, ligands bearing bromo-bipyridine pendant arms have applications in constructing preorganized structures useful in bio-labelling and chemical synthesis. These ligands can be further functionalized for potential labeling of biological materials, aiding in the rational design of ligands with specific properties (Charbonnière, Weibel, & Ziessel, 2002).

Synthesis of Bioactive Molecules

The compound plays a role in the synthesis of bioactive molecules. It has been effectively used as an indirect trifluoromethylation reagent to construct bioactive skeletons like the 3-trifluoromethyl isocoumarin skeleton. Such applications are significant in the creation of new molecules with potential therapeutic applications (Zhou et al., 2020).

Pharmaceutical Compound Synthesis

In pharmaceutical research, derivatives of 3-Bromo-2,5,6-trifluorophenylacetic acid are synthesized for their potential anti-inflammatory and analgesic properties. These derivatives have shown promising results in various pharmacological evaluations, indicating their potential as therapeutic agents (Walsh et al., 1984).

Radiopharmaceutical Applications

The compound is used in the synthesis of radiopharmaceuticals. One notable example is its use in preparing 3H-labelled 5-HT3 antagonists, which have anti-emetic properties. The specific labeling sites ensure high specific activity of the final product, crucial in medical imaging and diagnostic procedures (Gong & Parnes, 1996).

Analytical Chemistry

In analytical chemistry, derivatives of this compound are used in the derivatization of carboxylic acids for spectrophotometric detection in high-performance liquid chromatography. This application is important for the accurate and efficient analysis of complex chemical samples (Ingalls, Minkler, Hoppel, & Nordlander, 1984).

Fluorinated Amino Acids Synthesis

The compound is instrumental in the synthesis of fluorinated amino acids. Its use in palladium-catalyzed cross-coupling reactions facilitates the production of trifluoromethylated and difluoromethylated amino acids. These have applications in peptide/protein-based chemical biology and medicinal chemistry (Lou et al., 2019).

Safety and Hazards

The safety data sheet for 4-Bromo-2,3,6-trifluorophenylacetic acid, a similar compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, mist, or spray, and to use only outdoors or in a well-ventilated area .

作用機序

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation .

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it may be involved in pathways related to carbon–carbon bond formation.

Result of Action

Based on its potential use in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon–carbon bonds.

特性

IUPAC Name |

2-(3-bromo-2,5,6-trifluorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-4-2-5(10)8(12)3(7(4)11)1-6(13)14/h2H,1H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMCDTNWQPFPOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)CC(=O)O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,5,6-trifluorophenylacetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B2401045.png)

![1-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2401047.png)

![methyl 2-((Z)-6-bromo-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2401051.png)

![N-(4-chlorophenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2401054.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2401055.png)

![6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2401056.png)

![4-(2-(azepan-1-yl)-2-oxoethyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2401057.png)